Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate
CAS No.: 1236861-59-8
Cat. No.: VC0164041
Molecular Formula: C12H17N3O2
Molecular Weight: 235.287
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236861-59-8 |
|---|---|
| Molecular Formula | C12H17N3O2 |
| Molecular Weight | 235.287 |
| IUPAC Name | tert-butyl 3-pyrimidin-2-ylazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-9(8-15)10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3 |
| Standard InChI Key | IPHKADORQLZWSI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC=N2 |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate represents a nitrogen-containing heterocyclic compound with both azetidine and pyrimidine ring systems. The compound is officially registered with several identifiers that facilitate its unambiguous identification within chemical databases and literature. The primary chemical identifiers for this compound are presented in Table 1.
| Identifier Type | Value |
|---|---|
| PubChem CID | 59418286 |
| CAS Registry Number | 1236861-59-8 |
| IUPAC Name | tert-butyl 3-pyrimidin-2-ylazetidine-1-carboxylate |
| InChI | InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-9(8-15)10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3 |
| InChIKey | IPHKADORQLZWSI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC=N2 |
The compound is also known by several synonyms including "1-Azetidinecarboxylic acid, 3-(2-pyrimidinyl)-, 1,1-dimethylethyl ester" and "tert-butyl 3-pyrimidin-2-ylazetidine-1-carboxylate" .
Structural Characteristics
The molecular structure of tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate consists of multiple functional groups arranged in a specific orientation. The core structure includes a four-membered azetidine ring (a nitrogen-containing heterocycle) with a pyrimidine group attached at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the azetidine ring .
The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, is connected directly to the azetidine carbon at position 3. This creates a distinct molecular architecture with multiple potential interaction sites for hydrogen bonding and other intermolecular interactions. The presence of the Boc protecting group is particularly notable as it serves as a common protecting strategy for amine functionalities in organic synthesis .
Physicochemical Properties
Physical Properties
The physicochemical properties of tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate provide critical information about its behavior in various chemical and biological systems. Table 2 presents the key physical properties of this compound.
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 235.28 g/mol | Computed by PubChem 2.2 |
| Exact Mass | 235.132076794 Da | Computed by PubChem 2.2 |
| XLogP3-AA | 1 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 |
The compound has a moderate lipophilicity as indicated by its XLogP3-AA value of 1, suggesting a balance between hydrophobic and hydrophilic characteristics. The absence of hydrogen bond donors (0) but presence of multiple hydrogen bond acceptors (4) indicates that this molecule can participate in hydrogen bonding primarily as an acceptor. Additionally, the presence of three rotatable bonds confers some conformational flexibility to the molecule .
Synthesis and Preparation
Synthetic Routes
The synthesis of tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate has been documented through a two-stage process that employs organometallic chemistry and palladium-catalyzed cross-coupling methodology. The synthetic pathway involves:
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Formation of an organozinc intermediate from tert-butyl-3-iodoazetidine-1-carboxylate
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Subsequent palladium-catalyzed coupling with 2-bromopyrimidine
This synthetic approach leverages modern transition metal catalysis to form carbon-carbon bonds between heterocyclic components. The first stage preparation of the organozinc reagent is a critical step that enables the subsequent coupling reaction with the halopyrimidine.
Reaction Conditions and Yields
The detailed synthetic procedure for tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate involves specific reaction conditions and reagents, as summarized in Table 3.
| Stage | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | tert-butyl-3-iodoazetidine-1-carboxylate, chloro-trimethyl-silane, ethylene dibromide, zinc | THF, 20-50°C | Molecular sieves used |
| 2 | 2-bromopyrimidine, tetrakis(triphenylphosphine) palladium(0) | THF, 25 h | Molecular sieves used |
The documented yield for this synthetic process is approximately 31%, which is considered moderate for this type of cross-coupling reaction . The synthetic procedure specifically involves:
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Flame-drying zinc powder (150.1 g, 2.30 mol) and molecular sieves (50 g) under vacuum
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Addition of THF (4 L) and 1,2-dibromoethane (24.4 mL, 0.28 mol), followed by heating to 50°C
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Addition of trimethylsilyl chloride (33.5 mL, 0.264 mol) at ambient temperature
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Slow addition of the iodoazetidine starting material (500 g, 1.77 mol)
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Separate preparation of 2-bromopyrimidine (253 g, 1.59 mol) with tetrakis(triphenylphosphine)palladium(0) (32.7 g, 0.0283 mol) in THF
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Combination of both reaction mixtures followed by workup procedures involving filtration, concentration, and extractive isolation
This synthetic methodology demonstrates the application of modern organometallic chemistry techniques to access structurally complex heterocyclic compounds efficiently.
Analytical Characterization
Spectroscopic Data
The spectroscopic characterization of tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate provides essential structural confirmation and purity assessment. Proton Nuclear Magnetic Resonance (1H NMR) data has been reported for this compound, offering valuable information about its structural features.
The reported 1H NMR data (300 MHz, CDCl3) reveals:
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δ 1.45 (s, 9H): characteristic singlet for the tert-butyl group protons
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δ 4.0 (m, 1H): multiplet corresponding to the methine proton at the 3-position of the azetidine ring
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δ 4.3 (m, 4H): multiplet representing the methylene protons of the azetidine ring
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δ 7.2 (t, 1H): triplet assigned to the aromatic proton at position 5 of the pyrimidine ring
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δ 8.75 (d, 2H): doublet attributed to the equivalent aromatic protons at positions 4 and 6 of the pyrimidine ring
This spectroscopic profile aligns with the expected structural features of the compound, confirming the presence of the key functional groups and their connectivity. Mass spectrometry data has also been reported, with GCMS m/z values of 180 ([M-tert-butyl]+1) and 136 ([M-BOC]+1), which correspond to the expected fragmentation pattern for this molecule .
Chromatographic Behavior
While specific chromatographic data for tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate is limited in the provided search results, the synthetic procedure indicates that the compound can be purified using standard chromatographic techniques. The purification procedure described involves:
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Filtration through Celite
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Concentration of the filtrate
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Partitioning between saturated aqueous sodium carbonate solution and ethyl acetate
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Drying over sodium sulfate
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Trituration with methyl tert-butyl ether
These purification steps suggest that the compound exhibits suitable chromatographic behavior for isolation and purification using conventional organic chemistry techniques. The ability to isolate the compound as a white solid indicates favorable physicochemical properties for crystallization and handling.
Applications and Research Significance
Current Applications
Based on the structural features and synthetic pathway of tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate, this compound likely serves several important functions in chemical research:
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As a building block in medicinal chemistry and pharmaceutical research, particularly for the development of compounds containing the azetidine-pyrimidine scaffold
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As an intermediate in the synthesis of more complex molecules, where the tert-butoxycarbonyl (Boc) group serves as a protecting group that can be selectively removed to enable further functionalization
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In structure-activity relationship (SAR) studies investigating the biological activity of compounds containing the azetidine and pyrimidine moieties
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As a reference standard for analytical chemistry and quality control purposes in pharmaceutical and chemical industries
The presence of this compound in chemical databases like PubChem suggests its relevance to ongoing research and development efforts in synthetic and medicinal chemistry .
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